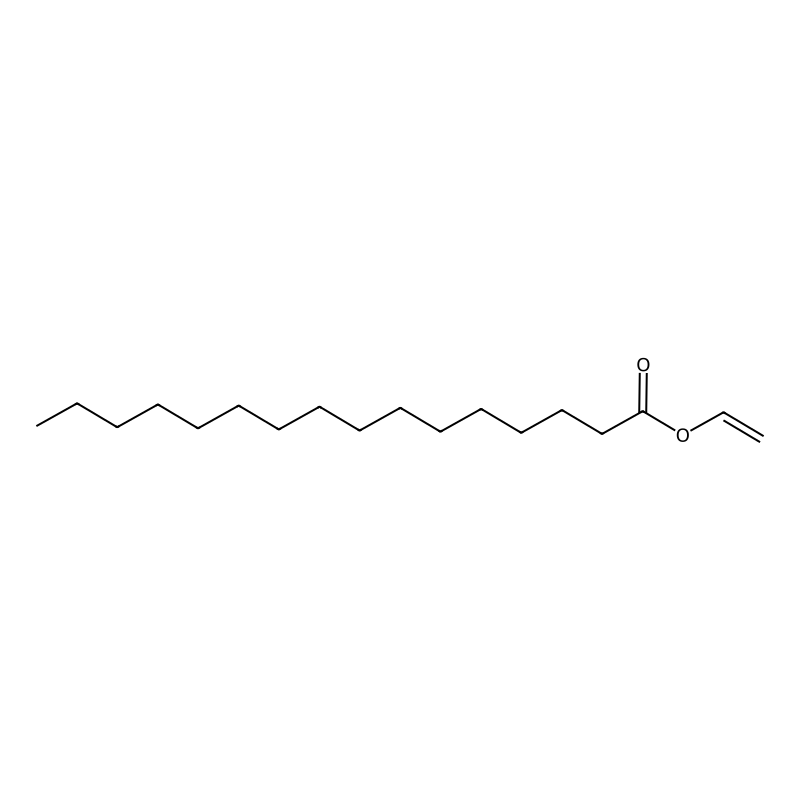

Vinyl palmitate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Enzymatic Synthesis of Puerarin Palmitate

Scientific Field: Biochemical Engineering

Methods of Application: In this study, lipase-catalyzed acylation of puerarin and various acyl donors was performed, and the enzymatic synthetic condition was optimized.

Results or Outcomes: The molecule of the synthesized puerarin palmitate was identified by various analyses such as liquid chromatography–mass spectrometry (LC–MS), Fourier-transform infrared spectroscopy (FT-IR), and carbon-13 nuclear magnetic resonance ( 13 C NMR). The lipid solubility and the radical scavenging activity were also evaluated.

Application in Lipase Immobilization

Scientific Field: Biotechnology

Summary of Application: Lipases are very versatile enzymes because they catalyze various hydrolysis and synthesis reactions in a chemo-, regio-, and stereoselective manner.

Methods of Application: Among the various support options for immobilizing lipases is polyvinyl alcohol (PVA), which, when functionalized or combined with other materials, provides different characteristics and properties to the biocatalyst.

Application in Continuous Production of Puerarin Palmitate

Summary of Application: Puerarin, a flavonoid found in the roots of Pueraria lobata, has antioxidant, anti-cancer, anti-inflammatory, and anti-aging properties.

Methods of Application: In this study, an effective lipase was selected, an immobilized lipase was developed, the enzymatic reaction was characterized, and a semi-continuous reactor system was designed.

Results or Outcomes: TL GASG showed greater solvent, thermal, and operational stability than those of commercial immobilized lipases. Furthermore, TL GASG use resulted in a puerarin palmitate conversion rate of 97.17% within 3 h.

Vinyl palmitate is an organic compound with the molecular formula C₁₈H₃₄O₂, also known as hexadecanoic acid ethenyl ester. It is a colorless to pale yellow liquid that is primarily used in various chemical applications. Vinyl palmitate is derived from palmitic acid, a saturated fatty acid commonly found in animal and plant fats. This compound is notable for its vinyl group, which contributes to its reactivity and utility in polymerization processes.

- Polymerization: Vinyl palmitate can undergo radical polymerization, leading to the formation of polyvinyl palmitate, which has applications in coatings and adhesives.

- Esterification: It can react with alcohols to form esters, which are important in the synthesis of various cosmetic and pharmaceutical products.

- Hydrolysis: Under acidic or basic conditions, vinyl palmitate can hydrolyze to yield palmitic acid and ethanol.

These reactions are significant for the compound's role in synthetic chemistry and material science.

Vinyl palmitate exhibits biological activity that makes it of interest in various fields:

- Antimicrobial Properties: Studies indicate that vinyl palmitate may possess antimicrobial properties, making it a candidate for use in food preservation and packaging materials.

- Cell Membrane Interaction: Its fatty acid structure allows it to interact with cell membranes, potentially influencing membrane fluidity and permeability.

- Enzyme Substrate: Vinyl palmitate can serve as a substrate for lipases, enzymes that catalyze the hydrolysis of fats, which is relevant in biocatalysis and metabolic studies.

Vinyl palmitate can be synthesized through several methods:

- Esterification Reaction: The direct reaction of palmitic acid with acetylene or other vinyl sources under specific conditions can yield vinyl palmitate.

- Lipase-Catalyzed Reactions: Enzymatic synthesis using lipases can produce vinyl palmitate from fatty acids and sugars, providing a more environmentally friendly approach .

- Radical Polymerization Techniques: This method involves using radical initiators to promote the polymerization of vinyl monomers derived from fatty acids.

These methods highlight the versatility of vinyl palmitate synthesis in both chemical and enzymatic pathways.

Vinyl palmitate has various applications across different industries:

- Cosmetics: Used as an emollient and thickening agent in creams and lotions.

- Food Industry: Acts as a food additive for flavoring and preservation.

- Pharmaceuticals: Utilized in drug formulations due to its solubility properties.

- Polymer Production: Serves as a monomer for producing polymers used in coatings, adhesives, and films.

These applications underscore the importance of vinyl palmitate in enhancing product performance across multiple sectors.

Research on interaction studies involving vinyl palmitate has revealed insights into its behavior with other compounds:

- Molar Ratio Effects: Studies demonstrate that varying the molar ratio of vinyl palmitate to glucose affects reaction yields during enzyme-catalyzed synthesis .

- Solvent Influence: The choice of solvent impacts the efficiency of reactions involving vinyl palmitate, suggesting that solvent selection is crucial for optimizing yields .

These studies contribute to a better understanding of how vinyl palmitate interacts with other substances during

Several compounds share structural similarities with vinyl palmitate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Palmitic Acid | C₁₆H₃₂O₂ | Saturated fatty acid; common in animal fats |

| Oleic Acid | C₁₈H₃₄O₂ | Monounsaturated fatty acid; found in olive oil |

| Stearic Acid | C₁₈H₃₆O₂ | Saturated fatty acid; used in cosmetics and soaps |

| Vinyl Oleate | C₁₈H₃₄O₂ | Similar structure; used in similar applications |

Uniqueness of Vinyl Palmitate

While these compounds share fatty acid structures, vinyl palmitate's distinctiveness lies in its vinyl group, which facilitates unique chemical reactivity not present in saturated or monounsaturated fatty acids. This reactivity allows for versatile applications in polymer chemistry and biochemistry that are not achievable with its saturated counterparts.

Chemical Synthesis Routes

Esterification of Palmitic Acid with Vinyl Alcohol

The direct esterification of palmitic acid with vinyl alcohol represents one of the primary chemical routes for vinyl palmitate synthesis [1]. This reaction follows conventional esterification mechanisms where the carboxyl group of palmitic acid reacts with the hydroxyl group of vinyl alcohol to form the ester bond characteristic of vinyl palmitate [2]. The reaction proceeds through nucleophilic attack of the vinyl alcohol on the carbonyl carbon of palmitic acid, followed by elimination of water as a byproduct [2].

The vinyl alcohol component immediately tautomerizes to acetaldehyde upon formation, which can be easily removed from the reaction system due to its low boiling point of approximately 20.2°C [2]. This tautomerization drives the reaction forward by preventing the reverse hydrolysis reaction, making the overall process effectively irreversible [2]. The elimination of acetaldehyde from the reaction mixture significantly improves the yield and conversion rates compared to traditional esterification reactions [2].

Reaction conditions for this synthesis typically require elevated temperatures ranging from 160°C to 230°C [3]. At temperatures below 160°C, the reaction progress is significantly slower, with minimal product formation observed after extended reaction periods [3]. Optimal reaction temperatures of 230°C have been reported to achieve conversion rates exceeding 94% within 4 hours when using sodium hydroxide as a catalyst at 0.08 equivalents [3]. The high temperature requirements are necessary to maintain both palmitic acid and the substrate in liquid phase, ensuring proper mixing and efficient reaction kinetics [3].

Transesterification Reactions Involving Vinyl Acetate

Transesterification reactions involving vinyl acetate provide an alternative synthetic pathway for vinyl palmitate production [4]. This approach utilizes vinyl acetate as the vinyl donor and palmitic acid derivatives as the acyl acceptor [4]. The transesterification mechanism involves the exchange of acyl groups between the vinyl acetate and palmitic acid components, resulting in the formation of vinyl palmitate with acetic acid as the primary byproduct [4].

The reaction follows a nucleophilic acyl substitution mechanism where the palmitic acid derivative acts as the nucleophile attacking the carbonyl carbon of vinyl acetate [4]. The acetate group is subsequently eliminated, forming acetic acid which can be readily separated from the product mixture [4]. This synthetic route offers advantages in terms of milder reaction conditions compared to direct esterification methods [4].

Manufacturing processes utilizing this transesterification approach typically employ basic catalysts to facilitate the reaction [4]. The use of dimethyl sulfoxide and isobutanol as reaction solvents has been reported in industrial applications, with subsequent purification steps involving distillation, solvent extraction, and filtration to remove unreacted starting materials and byproducts [4]. Residual levels of vinyl acetate in final products are maintained below 0.0001% through careful purification protocols [4].

Enzymatic Production Approaches

Lipase-Catalyzed Transesterification (Novozym 435)

Lipase-catalyzed transesterification using Novozym 435 represents a highly efficient enzymatic approach for vinyl palmitate synthesis [5] [6] [7]. Novozym 435, an immobilized form of Candida antarctica lipase B, demonstrates exceptional catalytic activity in transesterification reactions involving vinyl palmitate and various substrates [8]. The enzyme exhibits optimal activity at temperatures between 40°C and 60°C, making it suitable for mild reaction conditions that preserve product integrity [8].

The enzymatic reaction mechanism follows a ping-pong bi-bi kinetic model, where the enzyme alternately binds to each substrate in a sequential manner [9]. Initial reaction rates for vinyl palmitate consumption have been measured at up to 93 mol·min⁻¹·g⁻¹ of lipase in acetone solvent systems [10]. The enzyme demonstrates remarkable substrate specificity and regioselectivity, producing high yields of desired products with minimal side reactions [11] [12].

Novozym 435 shows exceptional operational stability, retaining over 90% of its initial activity after 10 successive reaction cycles [13]. The enzyme demonstrates conversion rates of 54.3% after 15 cycles of utilization, indicating robust performance for repeated industrial applications [9]. Specific activity measurements for Novozym 435 range from 10,000 PLU/g with water content maintained between 1-2% [8].

| Parameter | Optimal Range | Activity Level | Reference Conditions |

|---|---|---|---|

| Temperature | 40-60°C | Maximum activity at 50°C | Acetonitrile solvent [8] |

| pH Range | 5.0-8.0 | Optimal at pH 7.0 | Aqueous buffer systems [14] |

| Water Content | 1-2% | 10,000 PLU/g activity | Commercial specifications [8] |

| Reaction Time | 24-48 hours | 89.7% yield achieved | Optimized conditions [15] |

| Enzyme Loading | 5-20% w/w | Linear increase with loading | Substrate-dependent [8] |

Optimization of Reaction Conditions for Scalability

Optimization of reaction conditions for enzymatic vinyl palmitate synthesis focuses on maximizing conversion rates while maintaining economic viability for large-scale production [6] [7]. Critical parameters include solvent selection, temperature control, substrate ratios, and enzyme loading rates [6] [10]. Systematic optimization studies have identified optimal conditions that achieve conversion rates exceeding 95% under controlled reaction environments [6].

Solvent selection significantly impacts reaction efficiency and product yield [10]. Acetonitrile demonstrates superior performance with full conversion achieved without requiring molecular sieves, while other solvents such as acetone, tert-butanol, and tetrahydrofuran require additional water removal strategies [10]. The presence of 3Å molecular sieves increases conversion rates from 80% to 100% in certain solvent systems [16]. Dried solvents consistently show improved performance, with conversion rates increasing from 80% in dioxane to 88% in tert-butanol when properly dehydrated [16].

Temperature optimization studies reveal optimal reaction temperatures between 45°C and 50°C for most enzymatic systems [15] [8]. Reaction rates increase substantially with temperature up to 60°C, beyond which enzyme denaturation begins to reduce overall efficiency [10]. Temperature effects on conversion rates show maximum values of 82.05% at 50°C, with significant reduction to 69.01% at 60°C [8]. Complete loss of catalytic activity occurs at temperatures exceeding 70°C [8].

Substrate molar ratios significantly influence final conversion rates and economic considerations [8]. Optimal ratios of palmitic acid to vinyl alcohol typically range from 1:4 to 1:6, with conversion rates increasing from 16.66% to 89.21% as ratios increase from 1:1 to 1:6 [8]. Further increases beyond 1:6 show diminishing returns due to substrate inhibition effects [8].

| Reaction Parameter | Range Tested | Optimal Value | Conversion Rate | Economic Impact |

|---|---|---|---|---|

| Temperature (°C) | 30-70 | 50 | 82.05% | Moderate energy cost [8] |

| Enzyme Loading (% w/w) | 5-20 | 15 | 89.21% | High catalyst cost [8] |

| Molar Ratio (Acid:Vinyl) | 1:1 to 1:10 | 1:6 | 89.21% | Substrate cost balance [8] |

| Reaction Time (hours) | 2-48 | 24 | 80.09% | Labor and equipment costs [8] |

| Solvent Volume (mL/mmol) | 0-4 | 2 | 85% | Solvent recovery costs [7] |

Industrial-Scale Manufacturing Processes

Industrial-scale manufacturing of vinyl palmitate incorporates both chemical and enzymatic approaches depending on specific production requirements and economic considerations [4] [7]. Large-scale chemical synthesis typically employs continuous reactor systems operating at elevated temperatures with integrated purification stages [17]. These systems achieve high throughput rates while maintaining consistent product quality through automated process control and monitoring systems [17].

Manufacturing facilities utilize specialized reactor designs capable of handling the high-temperature requirements of chemical synthesis routes [3]. Reactor systems operating at 230°C with positive nitrogen pressure have been successfully scaled to produce multi-kilogram quantities of vinyl palmitate [3]. Temperature control systems maintain precise reaction conditions while safety systems prevent thermal decomposition and ensure operator safety [3].

Enzymatic manufacturing processes focus on bioreactor design optimized for lipase activity and stability [7]. Large-scale enzymatic synthesis has been demonstrated using 500 mmol substrate quantities with proportional scaling of enzyme loadings and solvent volumes [7]. Reaction systems utilizing 100 mL methyl tert-butyl ether with 10% Novozym 435 loading achieve consistent conversion rates when scaled from laboratory to pilot plant operations [7].

Purification and product recovery systems represent critical components of industrial vinyl palmitate manufacturing [4]. Multi-stage purification protocols involve distillation, solvent extraction, and crystallization steps to achieve product purities exceeding 96% [18] [19]. Advanced separation techniques including molecular distillation and selective crystallization ensure removal of unreacted starting materials and byproducts to meet industrial quality specifications [4].

Quality control systems monitor critical parameters throughout the manufacturing process including conversion rates, product purity, and residual impurity levels [4]. Analytical methods including high-performance liquid chromatography and gas chromatography-mass spectrometry provide real-time monitoring of product quality and process efficiency [4]. Manufacturing facilities maintain residual vinyl acetate levels below 1 mg/kg and solvent residues below specified regulatory limits [4].

Melting and Boiling Point Profiles

Vinyl palmitate exhibits distinctive thermal transition characteristics that reflect its molecular structure comprising a long-chain saturated fatty acid coupled with a reactive vinyl group. The melting point of vinyl palmitate has been reported across multiple studies with values ranging from 22°C to 27°C, indicating some variability likely attributable to purity differences and measurement methodologies [1] [2] [3] [4].

The most commonly reported melting point is 22°C, as documented by several commercial and technical sources [1] [2] [5]. However, more precise measurements using rigorous analytical methods have established a melting point range of 26-27°C [3], with highly purified samples demonstrating melting points of 26.7-27.1°C [4]. This variation underscores the importance of sample purity in thermal property determination.

Table 3.1: Melting and Boiling Point Data for Vinyl Palmitate

| Property | Value | Pressure Conditions | Source | Reference |

|---|---|---|---|---|

| Melting Point | 22°C | Atmospheric | Vulcanchem | [1] |

| Melting Point | 26-27°C | Atmospheric | CAS Common Chemistry | [3] |

| Melting Point | 26.7-27.1°C | Atmospheric | Organic Syntheses | [4] |

| Boiling Point | 162°C | 2 Torr | CAS Common Chemistry | [3] |

| Boiling Point | 165°C | 2 mmHg | Vulcanchem | [1] |

| Boiling Point | 165°C | 2.7 hPa | ChemDAD | [2] |

| Boiling Point | 168-169°C | 4.5 mmHg | Organic Syntheses | [4] |

The boiling point behavior of vinyl palmitate demonstrates pressure-dependent characteristics typical of long-chain organic compounds. Under reduced pressure conditions of 2 mmHg (2.7 hPa), the compound exhibits boiling points ranging from 162°C to 169°C [1] [2] [3] [4]. The relatively high boiling point compared to shorter-chain vinyl esters reflects the significant contribution of the sixteen-carbon palmitic acid chain to intermolecular van der Waals interactions.

The density of vinyl palmitate at 20°C is consistently reported as 0.8612 g/cm³ [1] [2] [3] [5], which is characteristic of long-chain fatty acid esters and indicates a relatively compact molecular packing despite the presence of the vinyl group.

Thermal Degradation Behavior

The thermal degradation behavior of vinyl palmitate follows patterns characteristic of vinyl ester compounds, with degradation initiating at elevated temperatures and proceeding through multiple mechanistic pathways. Based on comparative analysis with similar vinyl ester systems, thermal degradation of vinyl palmitate is expected to commence around 200°C, with major decomposition occurring in the temperature range of 200-500°C [6] [7] [8].

Table 3.2: Thermal Degradation Characteristics of Vinyl Palmitate

| Degradation Parameter | Temperature Range | Mechanism | Reference |

|---|---|---|---|

| Initial Degradation Onset | ~200°C | Vinyl group elimination | [6] [7] [8] |

| Primary Degradation Stage | 200-350°C | Dehydrochlorination-like processes | [6] [7] [8] |

| Secondary Degradation Stage | 350-500°C | Carbon chain scission | [6] [7] [8] |

| Flash Point | 176°C | Vapor ignition threshold | [1] |

The thermal degradation mechanism likely involves initial elimination reactions at the vinyl ester linkage, followed by progressive decomposition of the long fatty acid chain. Studies on related poly(vinyl ester) systems indicate that degradation proceeds through radical mechanisms involving chain scission and formation of volatile degradation products [6] [8] [9].

The relatively high flash point of 176°C [1] indicates good thermal stability under normal handling conditions while suggesting that significant thermal decomposition would occur at temperatures approaching the flash point.

Solubility and Partition Coefficients

The solubility behavior of vinyl palmitate is dominated by its amphiphilic molecular structure, containing both hydrophobic long-chain alkyl segments and a polar ester functional group. The compound demonstrates limited solubility in polar solvents, being classified as "slightly soluble" in methanol [1] [2] [3] [5] [10]. This limited polar solubility is consistent with the predominance of the hydrophobic sixteen-carbon chain over the polar ester functionality.

Table 3.3: Solubility and Partition Properties of Vinyl Palmitate

| Property | Value | Solvent System | Methodology | Reference |

|---|---|---|---|---|

| Solubility in Methanol | Slightly soluble | Methanol/compound | Visual assessment | [1] [2] [3] [5] [10] |

| Estimated Water Solubility | Insoluble | Water/compound | Structural prediction | Estimated |

| Log P (octanol-water) | 7.762 (estimated) | Octanol/water | Computational | [5] |

| Molecular Weight | 282.46-282.47 | N/A | Mass spectrometry | [1] [2] [3] [5] |

The estimated octanol-water partition coefficient (Log P) of 7.762 [5] indicates extremely high lipophilicity, consistent with the long saturated fatty acid chain. This high partition coefficient suggests strong preferential partitioning into organic phases and minimal aqueous solubility, which aligns with the observed insolubility in water.

The partition behavior of vinyl palmitate in micellar systems has been investigated in the context of related palmitic acid derivatives. Studies on palmitic acid partitioning in mixed surfactant micelles demonstrate partition coefficients on the order of Log K = 6.36 for palmitic acid [11], suggesting that vinyl palmitate would exhibit similar or potentially higher partition coefficients due to the additional vinyl group contribution to hydrophobicity.

Spectroscopic Identification

Infrared (IR) Spectral Signatures

Infrared spectroscopy provides definitive identification of vinyl palmitate through characteristic absorption bands corresponding to its functional groups. The most prominent spectroscopic features arise from the ester linkage and vinyl group, along with the extended aliphatic chain.

Table 3.4: Infrared Spectroscopic Assignments for Vinyl Palmitate

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Reference |

|---|---|---|---|---|

| C=O (ester) | ~1740 | Stretching | Strong | [12] [13] [14] |

| C-O-C (ester) | 1155-1200 | Stretching | Medium-Strong | [12] [13] [14] |

| C=C (vinyl) | ~988 | Stretching | Medium | [15] [12] |

| C-H (alkyl) | 2850-2927 | Stretching | Strong | [12] [13] [14] |

| C-H (vinyl) | ~3080 | Stretching | Medium | [12] [14] |

| C-H (alkyl) | 1460 | Bending | Medium | [12] [13] [14] |

The carbonyl stretching vibration around 1740 cm⁻¹ serves as the primary diagnostic peak for ester identification [12] [13] [14]. This frequency is characteristic of aliphatic ester carbonyls and distinguishes vinyl palmitate from other carbonyl-containing compounds. The C-O-C stretching vibrations in the 1155-1200 cm⁻¹ region provide additional confirmation of the ester linkage [12] [13] [14].

The vinyl group exhibits characteristic C=C stretching absorption around 988 cm⁻¹ [15] [12], which is diagnostic for terminal vinyl groups. This absorption is particularly important for distinguishing vinyl palmitate from methyl palmitate or other saturated palmitic acid derivatives.

The aliphatic chain contributes strong C-H stretching absorptions in the 2850-2927 cm⁻¹ region [12] [13] [14], with the intensity reflecting the substantial hydrocarbon content of the molecule. Additional C-H bending vibrations around 1460 cm⁻¹ provide further structural confirmation [12] [13] [14].

Nuclear Magnetic Resonance (NMR) Profiles

Nuclear magnetic resonance spectroscopy offers detailed structural elucidation of vinyl palmitate through both ¹H and ¹³C NMR techniques. The NMR spectra provide precise identification of the vinyl group, ester linkage, and aliphatic chain components.

Table 3.5: Nuclear Magnetic Resonance Data for Vinyl Palmitate

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Integration | Reference |

|---|---|---|---|---|---|

| ¹H | 5.3-6.5 | Multiple signals | Vinyl protons (CH₂=CH-) | 3H | [16] [13] [17] |

| ¹H | 4.6-4.9 | Multiplet | OCH₂ (vinyl ester) | 2H | [16] [13] [17] |

| ¹H | 2.3 | Triplet | CH₂CO (α to carbonyl) | 2H | [16] [13] [17] |

| ¹H | 1.1-1.6 | Multiplet | CH₂ (aliphatic chain) | 24H | [16] [13] [17] |

| ¹H | 0.8 | Triplet | CH₃ (terminal methyl) | 3H | [16] [13] [17] |

| ¹³C | ~170 | Singlet | C=O (carbonyl carbon) | 1C | [13] [17] |

| ¹³C | 130-140 | Multiple signals | C=C (vinyl carbons) | 2C | [13] [17] |

The vinyl proton signals in the 5.3-6.5 ppm region provide unambiguous identification of the terminal alkene functionality [16] [13] [17]. These signals typically appear as complex multipiples due to geminal and vicinal coupling patterns characteristic of vinyl groups.

The methylene protons adjacent to the ester oxygen (OCH₂) appear as multiplets in the 4.6-4.9 ppm region [16] [13] [17], shifted downfield due to the electron-withdrawing effect of the ester group. The α-methylene protons adjacent to the carbonyl appear as a triplet around 2.3 ppm [16] [13] [17], providing confirmation of the ester linkage to the palmitic acid chain.

The extensive aliphatic chain contributes a complex multiplet in the 1.1-1.6 ppm region representing 24 methylene protons [16] [13] [17], while the terminal methyl group appears as a characteristic triplet at 0.8 ppm [16] [13] [17].

¹³C NMR spectroscopy provides additional structural confirmation through the carbonyl carbon signal around 170 ppm [13] [17] and vinyl carbon signals in the 130-140 ppm region [13] [17]. These signals offer definitive identification of the ester and alkene functionalities essential to vinyl palmitate structure.

XLogP3

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.